molecular formula C17H18N4O3S B2612630 3-methyl-7-(4-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 303970-35-6

3-methyl-7-(4-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2612630
CAS No.: 303970-35-6
M. Wt: 358.42
InChI Key: LOKWEVMJYNGBJT-UHFFFAOYSA-N
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Description

This purine-2,6-dione derivative is characterized by a 1,3-dimethylpurine core with a 4-methylbenzyl group at position 7 and a (2-oxopropyl)thio substituent at position 6. The compound’s structure combines aromatic (4-methylbenzyl) and sulfur-containing (thioether) functional groups, which influence its physicochemical and biological properties. Key spectral data include a melting point (mp) of 333°C and distinct $ ^1H $-NMR signals, such as the singlet at δ 3.27 ppm (N1-CH$ _3 $) and aromatic proton couplings (e.g., δ 7.40–8.23 ppm), confirming substitution patterns .

Properties

IUPAC Name

3-methyl-7-[(4-methylphenyl)methyl]-8-(2-oxopropylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-10-4-6-12(7-5-10)8-21-13-14(18-17(21)25-9-11(2)22)20(3)16(24)19-15(13)23/h4-7H,8-9H2,1-3H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKWEVMJYNGBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)C)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-7-(4-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 303970-35-6, is a synthetic compound belonging to the purine family. This compound exhibits a complex structure characterized by a thioether linkage and various alkyl substituents. The biological activities of purine derivatives have been widely studied due to their potential therapeutic applications, particularly in oncology and infectious diseases.

  • Molecular Formula: C17H18N4O3S
  • Molecular Weight: 358.41 g/mol
  • IUPAC Name: 3-methyl-7-(4-methylbenzyl)-8-((2-oxopropyl)thio)-3,7-dihydro-1H-purine-2,6-dione

Biological Activity Overview

The biological activity of 3-methyl-7-(4-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione has been investigated in various studies, focusing on its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent research has highlighted the anticancer potential of purine derivatives. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines through various signaling pathways.

Case Study:
In a comparative study of purine derivatives, it was found that compounds with thioether linkages exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 10 to 30 µM, indicating a promising therapeutic window for further development.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction via intrinsic pathway
Compound BA54920Inhibition of DNA synthesis
3-Methyl-7-(4-methylbenzyl)-8-((2-oxopropyl)thio) MCF-7TBDTBD

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary studies indicate that it may exhibit inhibitory effects against certain bacterial strains.

Research Findings:
In vitro assays demonstrated that the compound showed significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 5 to 15 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Streptococcus pneumoniae12

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Inhibition of Enzymatic Activity: Similar purine derivatives have shown to inhibit key enzymes involved in nucleic acid metabolism.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Action: The thioether group may play a crucial role in disrupting bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse pharmacological activities, modulated by substituents at positions 7 and 7. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 7 and 8) Melting Point (°C) Key $ ^1H $-NMR Features Yield/Synthesis Scale
Target Compound 7-(4-methylbenzyl), 8-(2-oxopropylthio) 333 δ 3.27 (N1-CH$ _3 $), δ 7.40–8.23 (aromatic) Not reported
8-Biphenyl-1,3,7-trimethyl-8-(E)-styryl derivative 7-methyl, 8-(E)-styryl 230 δ 3.43 (N1-CH$ _3 $), δ 7.39 (styryl protons) Not reported
1,3,7-Trimethyl-8-(3,3,3-trifluoropropyl) 7-methyl, 8-(trifluoropropyl) 140 δ 3.40–3.93 (N-CH$ _3 $), δ 2.63–3.02 (CF$ _3 $-CH$ _2 $) 49% (0.1 mmol scale)
8-Hydrazinyl derivatives (e.g., 7-arylalkyl) 7-(fenetyl/3-phenylpropyl), 8-hydrazinyl Not reported Hydrazinyl NH signals (δ ~5–6 ppm) Not reported

Key Findings:

Substituent Effects on Melting Points :

  • The target compound’s high mp (333°C) suggests strong intermolecular forces (e.g., π-stacking from the 4-methylbenzyl group) compared to the trifluoropropyl analog (mp 140°C), where the CF$ _3 $ group reduces crystallinity .
  • The E-styryl derivative (mp 230°C) has intermediate stability, likely due to planar styryl conjugation .

Spectral and Reactivity Differences :

  • The trifluoropropyl analog’s $ ^1H $-NMR shows upfield shifts for CH$ _2 $ groups adjacent to CF$ _3 $ (δ 2.63–3.02 ppm), contrasting with the target compound’s aromatic couplings (δ 7.40–8.23 ppm) .
  • Hydrazinyl derivatives () exhibit NH proton signals absent in the target compound, indicating distinct hydrogen-bonding capabilities .

Biological Relevance :

  • The 8-(2-oxopropylthio) group in the target compound may confer thiol-mediated redox activity, whereas trifluoropropyl analogs () could enhance metabolic stability via fluorine’s electron-withdrawing effects .
  • 8-Hydrazinyl derivatives form pyrazole-containing heterocycles, which are bioactive scaffolds in kinase inhibition .

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